REACTION_SMILES
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[C:12]([CH3:13])([CH3:14])([CH3:15])[Si:16]([O:17][CH2:18][CH:19]1[O:20][CH2:21]1)([CH3:22])[CH3:23].[C:1]([Li:2])([CH3:3])([CH3:4])[CH3:5].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[Si:6]([CH3:7])([CH3:8])([CH3:9])[C:10]#[CH:11]>>[Si:6]([CH3:7])([CH3:8])([CH3:9])[C:10]#[C:11][CH2:21][CH:19]([CH2:18][O:17][Si:16]([C:12]([CH3:13])([CH3:14])[CH3:15])([CH3:22])[CH3:23])[OH:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)OCC1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#C[Si](C)(C)C
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Name
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CC(C)(C)[Si](C)(C)OCC(O)CC#C[Si](C)(C)C
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)OCC(O)CC#C[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |